Bicyclo[2.2.2]octan-2-amine

Catalog No.
S3612918
CAS No.
20643-57-6
M.F
C8H15N
M. Wt
125.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bicyclo[2.2.2]octan-2-amine

CAS Number

20643-57-6

Product Name

Bicyclo[2.2.2]octan-2-amine

IUPAC Name

bicyclo[2.2.2]octan-2-amine

Molecular Formula

C8H15N

Molecular Weight

125.21 g/mol

InChI

InChI=1S/C8H15N/c9-8-5-6-1-3-7(8)4-2-6/h6-8H,1-5,9H2

InChI Key

MCLJDHWIDXKUBS-UHFFFAOYSA-N

SMILES

C1CC2CCC1CC2N

Canonical SMILES

C1CC2CCC1CC2N

Bicyclo[2.2.2]octan-2-amine is a bicyclic amine characterized by its unique bicyclo[2.2.2]octane framework, which consists of two fused cyclopropane rings. This compound features a rigid and symmetrical structure, contributing to its distinctive chemical and physical properties. Bicyclo[2.2.2]octan-2-amine is of significant interest in organic synthesis and medicinal chemistry due to its potential applications as a building block for more complex molecules and its unique reactivity patterns .

, including:

  • Oxidation: This compound can be oxidized to form ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can convert bicyclo[2.2.2]octan-2-amine to its corresponding amine derivatives, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The amine group can be replaced by other functional groups through substitution reactions involving reagents like halogens and sulfonyl chlorides .

These reactions yield various derivatives, expanding the utility of bicyclo[2.2.2]octan-2-amine in synthetic chemistry.

Research into the biological activity of bicyclo[2.2.2]octan-2-amine suggests potential interactions with biomolecules, making it a candidate for pharmaceutical development. Its unique structure may influence its binding affinity and selectivity towards specific biological targets, although detailed studies are still required to elucidate the exact mechanisms of action and therapeutic potential .

Bicyclo[2.2.2]octan-2-amine can be synthesized through several methods:

  • Deamination of Bicyclo[2.2.2]octan-2-yl-amines: This method involves treating bicyclo[2.2.2]octan-2-yl-amines with nitrous acid in acetic acid, leading to the formation of bicyclo[2.2.2]octan-2-amine .
  • Oxidative Methods: Recent advancements include treating 1,4-dimethylene cyclohexane with an oxidizing agent in the presence of a transition metal catalyst, which allows for the generation of various bicyclo[2.2.2]octane derivatives .
  • Acid-Catalyzed Reactions: Acid-catalyzed reactions involving isopropenyl acetate and 1,4-cyclohexanedione can also yield bicyclo[2.2.2]octane derivatives .

Bicyclo[2.2.2]octan-2-amine finds applications in various fields:

  • Organic Synthesis: It serves as a versatile building block for synthesizing complex organic molecules.
  • Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in drug discovery processes.
  • Material Science: Its unique structural properties make it suitable for developing new materials with specific functionalities .

Studies on the interactions of bicyclo[2.2.2]octan-2-amine with biological systems are ongoing, focusing on its potential as a ligand for various receptors or enzymes. Understanding these interactions could lead to the development of novel therapeutic agents that leverage its unique structural features to enhance efficacy and selectivity .

Bicyclo[2.2.2]octan-2-amine can be compared with other similar compounds, highlighting its uniqueness:

CompoundStructure TypeNotable Differences
Bicyclo[3.3.0]octan-3-amineBicyclic amineDifferent bicyclic structure affects reactivity
Bicyclo[3.3.1]nonan-3-amineBicyclic amineMore flexible structure leads to different properties
Bicyclo[4.4.0]decanePolycyclic hydrocarbonLarger ring system alters chemical behavior

The uniqueness of bicyclo[2.2.2]octan-2-amine lies in its symmetrical structure and specific reactivity of the amine group, making it valuable in various research and industrial applications .

XLogP3

1.6

Dates

Modify: 2024-02-18

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